6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core, substituted with a benzodioxole and an oxadiazole moiety
Preparation Methods
The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyridazinone core, followed by the introduction of the benzodioxole and oxadiazole groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts like palladium, copper, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The benzodioxole and oxadiazole moieties may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one include:
This compound analogs: These compounds have similar structures but with slight modifications in the substituents, which can lead to different biological activities and properties.
Other pyridazinone derivatives: Compounds with a pyridazinone core but different substituents, such as this compound, can be compared to understand the structure-activity relationship.
Benzodioxole and oxadiazole derivatives: Compounds containing either the benzodioxole or oxadiazole moiety can be compared to highlight the unique properties conferred by the combination of these groups in this compound.
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-13-3-4-16(9-14(13)2)22-23-20(30-25-22)11-26-21(27)8-6-17(24-26)15-5-7-18-19(10-15)29-12-28-18/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUMTCIJABSVTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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